molecular formula C9H16N2S B3012760 N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea CAS No. 681253-82-7

N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea

Cat. No. B3012760
CAS RN: 681253-82-7
M. Wt: 184.3
InChI Key: RCPRDNHLNDSTGX-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as BMTU and is a thiourea derivative that has been synthesized through various methods.

Scientific Research Applications

Molecular Structure and Self-Assembly

  • Molecular Structure and Self-Assembly : N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea and related compounds exhibit distinct molecular structures and self-assembly behaviors. The study by Mendyk et al. (2011) explored the self-assembly of amides of endo-3-(3-methylthio-1H-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. They found that the molecular structure of these compounds is influenced by the N-amide substituents, leading to different patterns of intermolecular association (Mendyk et al., 2011).

Biological Activity

  • Biological Activity : The biological activity of this compound derivatives has been a focus of research. Pachuta-Stec et al. (2012) synthesized and screened N-substituted amides of endo-3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid for microbiological and pharmacological activities (Pachuta-Stec et al., 2012).

Chemical Synthesis and Transformations

  • Synthesis and Transformations : The compound and its derivatives have been used in various chemical synthesis and transformation studies. For example, Kas’yan et al. (2009) investigated the reaction of N-(2,3-epoxypropyl)arenesulfonamides with (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine, leading to the formation of amino alcohols with a norbornene fragment and sulfonamide group (Kas’yan et al., 2009).

Biocidal Applications

  • Biocidal Applications : The derivatives of this compound have been explored for their biocidal properties. Shatirova et al. (2019) synthesized a series of propargylamine derivatives based on bicyclo[2.2.1]hept-5-ene-2-yl-methylamine, showing bactericidal activity against sulfate-reducing bacteria (Shatirova et al., 2019).

Polymerization and Material Synthesis

  • Polymerization and Material Synthesis : The compound has also been used in the synthesis of polymers and materials. Reinmuth et al. (1996) discussed the use of (η3-allyl)palladium(II) catalysts for the addition polymerization of norbornene derivatives with functional groups, demonstrating the potential of these compounds in creating polymers with specific properties (Reinmuth et al., 1996).

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-10-9(12)11-8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPRDNHLNDSTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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